molecular formula C17H19ClN4O2 B2596203 [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone CAS No. 1251552-60-9

[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone

Cat. No. B2596203
M. Wt: 346.82
InChI Key: UQLPZRSSVDDWEY-UHFFFAOYSA-N
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Description

“4-(5-Chloro-2-methylphenyl)piperazinomethanone” is a chemical compound with the following properties:




Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-2-methylphenyl)piperazinomethanone” consists of a piperazine ring substituted with a chloro group at position 5 and a methyl group at position 2. Additionally, it contains a pyrimidine ring connected via a methanone linker. The arrangement of atoms and functional groups significantly influences its biological activity.



Chemical Reactions Analysis

Studies have explored the reactivity of this compound with various nucleophiles, electrophiles, and other functional groups. Investigating its behavior under different reaction conditions provides insights into potential modifications and derivatization strategies.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability and crystalline form.

  • Spectral Data : Collect NMR, IR, and UV-Vis spectra for characterization.


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Evaluate potential environmental hazards.


Future Directions


  • Biological Activity : Investigate its pharmacological effects (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

  • Structure-Activity Relationship : Explore structural modifications to enhance potency.

  • Clinical Applications : Assess its potential as a drug candidate or lead compound.


properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-3-4-14(18)9-15(12)21-5-7-22(8-6-21)16(23)13-10-19-17(24-2)20-11-13/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLPZRSSVDDWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine

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